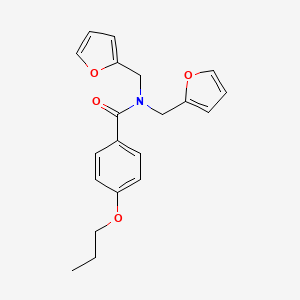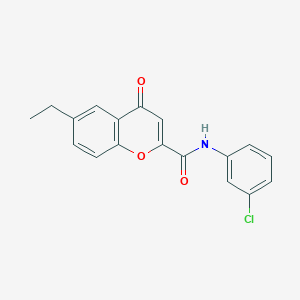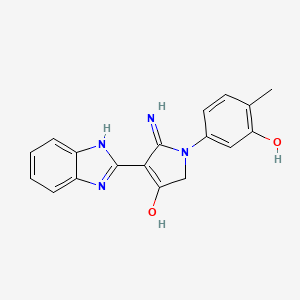![molecular formula C22H25N5O2S B11390102 N-(2,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390102.png)
N-(2,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds known as triazolothiadiazepines. It contains a unique fusion of a triazole ring and a thiadiazepine ring.
- The molecular formula is C21H20N6O2S.
- The compound’s structure consists of a central triazolo[3,4-b][1,3,4]thiadiazine core, with substituents at various positions.
- It exhibits interesting biological properties, making it relevant for research and applications.
Preparation Methods
- The synthesis of this compound involves several steps:
- Start with dimethyl 4-hydroxyisophthalate.
- React it with dibromomethane to obtain tetramethyl 5,5’-[methylenebis(oxy)]di(benzene-1,3-dicarboxylate).
- Treat the latter with excess hydrazine hydrate to form the tetrahydrazide.
- Cyclize the tetrahydrazide with ethanolic potassium hydroxide, carbon disulfide, and hydrazine hydrate to yield the tetrakis-1,2,4-triazolyl derivative.
- Finally, perform cyclocondensation with substituted chalcones to obtain the target product .
Chemical Reactions Analysis
- This compound can undergo various reactions:
Cyclization: Formation of the triazolothiadiazepine core.
Substitution: Introduction of substituents on the aromatic rings.
Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction.
- Common reagents include hydrazine hydrate, potassium hydroxide, and carbon disulfide.
- Major products include the tetrakis-1,2,4-triazolyl derivative and its substituted forms.
Scientific Research Applications
Antimicrobial Properties: Triazolothiadiazepines have shown antibacterial and antifungal activities.
Biological Studies: Researchers explore their effects on enzymes, receptors, and cellular pathways.
Drug Development: These compounds serve as potential leads for drug discovery.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H25N5O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-5-18-24-25-22-27(18)26-19(15-8-10-16(29-4)11-9-15)20(30-22)21(28)23-17-12-13(2)6-7-14(17)3/h6-12,19-20,26H,5H2,1-4H3,(H,23,28) |
InChI Key |
YLOJXSQOQAKWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390022.png)

![1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one](/img/structure/B11390033.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B11390041.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11390048.png)
![9-butyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11390049.png)

![10-[2-(4-fluorophenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11390056.png)
![2-(4-ethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11390058.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11390071.png)
![6-ethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11390084.png)
![9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11390085.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11390088.png)
